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molecular formula C9H16N2O B8580970 1-Cyclopropylpiperidine-4-carboxamide

1-Cyclopropylpiperidine-4-carboxamide

Cat. No. B8580970
M. Wt: 168.24 g/mol
InChI Key: QSNPBXIONMVWOC-UHFFFAOYSA-N
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Patent
US09199979B2

Procedure details

To a solution of piperidine-4-carboxamide (1 g, 7.8 mmol) in MeOH (80 mL) 1-ethoxy-1-trimethylsilyloxycyclopropane (2.35 mL, 11.7 mmol, 1.5 eq) was added, followed by acetic acid (1.34 mL, 23.4 mmol, 3 eq) and sodium cyanoborohydride (923 mg, 12.48 mmol, 1.6 eq) and the mixture was stirred at 60° C. overnight. The solvent was then concentrated under reduced pressure and the residue was purified by flash chromatography on silica gel (DCM/MeOH/NH3 7 N in MeOH 90:9:1) affording 1.6 g of 1-cyclopropylpiperidine-4-carboxamide.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step Two
Quantity
923 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:9])=[O:8])[CH2:3][CH2:2]1.CO.[C:12](O)(=O)[CH3:13].[C:16]([BH3-])#N.[Na+]>>[CH:13]1([N:1]2[CH2:6][CH2:5][CH:4]([C:7]([NH2:9])=[O:8])[CH2:3][CH2:2]2)[CH2:12][CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)N
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.34 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
923 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (DCM/MeOH/NH3 7 N in MeOH 90:9:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)N1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 121.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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